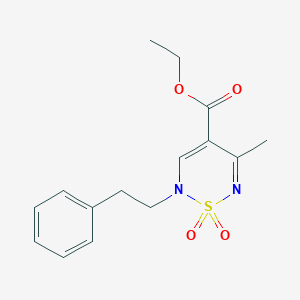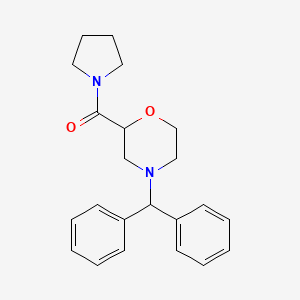![molecular formula C19H18N2O3S2 B6476907 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 2640972-22-9](/img/structure/B6476907.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide, commonly referred to as BTE, is an organic compound often used in laboratory settings. BTE is a versatile molecule that has been used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. BTE is a relatively new molecule, first discovered in the early 2000s, and its properties have made it an increasingly popular choice for laboratory experiments.
Scientific Research Applications
BTE has been used in a variety of scientific research applications. In material science, BTE has been used in the synthesis of organic semiconductors, which have applications in optoelectronic devices. In drug discovery, BTE has been used to synthesize a variety of novel compounds with potential therapeutic applications. In biochemistry, BTE has been used to study the interactions between proteins and small molecules. BTE has also been used in the synthesis of nanomaterials for use in biomedical imaging and drug delivery.
Mechanism of Action
The mechanism of action of BTE is not fully understood. However, it is believed that BTE interacts with proteins through hydrogen bonding and pi-stacking interactions. It is also believed that BTE can interact with small molecules through a variety of mechanisms, including hydrophobic interactions, hydrogen bonding, and pi-stacking.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTE have not been extensively studied. However, it has been shown to have a variety of effects on proteins, including the inhibition of protein-protein interactions and the modulation of protein structure. BTE has also been shown to interact with small molecules, including hormones and neurotransmitters, and to modulate their activity.
Advantages and Limitations for Lab Experiments
The primary advantage of using BTE in laboratory experiments is its versatility. BTE can be used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. Additionally, BTE is relatively easy to synthesize and is relatively stable in aqueous solution. The primary limitation of using BTE in laboratory experiments is its lack of specificity. BTE can interact with a variety of proteins and small molecules, and its effects may not be specific to a particular target.
Future Directions
There are a number of potential future directions for research on BTE. One possibility is to develop more specific and selective molecules for use in drug discovery. Additionally, further research could be done to determine the mechanism of action of BTE and to develop more efficient and cost-effective synthesis methods. Additionally, further research could be done to determine the biochemical and physiological effects of BTE and to develop more efficient and cost-effective methods for its use in biomedical imaging and drug delivery. Finally, further research could be done to develop new applications for BTE, such as in the development of novel materials and nanomaterials.
Synthesis Methods
BTE can be synthesized using a variety of methods, including the Suzuki coupling reaction. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is typically carried out in aqueous solution at room temperature. Other methods for synthesizing BTE include the Stille cross-coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)21-19(23)18(22)20-11-10-15-8-9-17(26-15)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOYYNEYMCIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B6476834.png)
![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)
![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)
![2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476872.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476880.png)
![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6476895.png)
![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)
![8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6476902.png)
![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)

![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
![3-cyclopropyl-1-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476936.png)